D-Thyroxine sodium salt
Description
Historical Perspective on Thyroxine Isomers and Analogues
The journey to understanding D-thyroxine is intrinsically linked to the broader history of thyroid hormone research.
The story of thyroxine began in the late 19th and early 20th centuries with the recognition of the thyroid gland's crucial role in metabolism. centurionhealthcare.com A pivotal moment arrived in 1914 (some sources say 1915) when Edward Calvin Kendall successfully isolated a crystalline substance from hog thyroid glands, which he named thyroxine. nih.govnih.govwikipedia.org This achievement was the culmination of processing several tons of animal thyroid glands to yield a small amount of the active compound. nih.gov Following its isolation, the chemical structure of thyroxine was determined by Charles Robert Harington in 1926. acs.orgnih.gov
The chemical synthesis of thyroxine was first achieved in 1927 by Harington and George Barger. wikipedia.orgnih.govnih.gov This initial synthesis produced a racemic mixture, containing both the L- and D-isomers of thyroxine. nih.govresearchgate.net The synthesized thyroxine was an acid, which limited its oral absorption. nih.gov A significant advancement came in 1949 with the introduction of the sodium salt of thyroxine, which improved its stability and bioavailability, making it more suitable for clinical use. ontosight.ainih.gov
With the synthesis of racemic thyroxine, the existence of stereoisomers became apparent. Harington recognized that thyroxine existed in both levo (L) and dextro (D) forms. nih.gov Early investigations into the physiological activities of these isomers began. In 1928, Harington prepared the separated D and L isomers. oup.com Subsequent studies by researchers like Gaddum in the late 1920s and early 1930s began to quantify the differing biological effects of the two isomers, noting that the L-isomer possessed greater physiological activity. oup.com These early characterizations laid the groundwork for understanding the distinct roles and potencies of the thyroxine stereoisomers.
Distinctive Stereochemical Characteristics of D-Thyroxine Sodium Salt
The difference between L-thyroxine and D-thyroxine lies in their stereochemistry, specifically the spatial arrangement of atoms around the chiral center in the alanine (B10760859) side chain. researchgate.net This difference in three-dimensional structure is crucial as it dictates how the molecule interacts with biological receptors and enzymes.
Chirality: Thyroxine possesses a chiral carbon atom in its amino acid side chain, leading to the existence of two non-superimposable mirror images, or enantiomers: L-thyroxine and D-thyroxine. wikipedia.orgresearchgate.net
Biological Recognition: The biological activity of thyroid hormones is highly dependent on their stereochemistry. The naturally occurring and more potent form is L-thyroxine. nih.govoup.com This is because thyroid hormone receptors and transport proteins in the body are stereospecific, preferentially binding to the L-isomer.
Physiological Effects: While L-thyroxine is the primary driver of metabolic regulation, D-thyroxine exhibits some, albeit significantly less, of the classic thyroid hormone effects. oup.commedchemexpress.com Early research indicated that D-thyroxine had about one-third to two-thirds the activity of the L-isomer in some assays, while other studies suggested it was nearly inactive. oup.com
| Property | Description |
| Chemical Formula | C15H10I4NNaO4 ontosight.ai |
| Stereoisomer | Dextrorotatory (D) enantiomer of thyroxine. |
| Chiral Center | Located in the alanine side chain. |
| Biological Activity | Exhibits significantly lower thyromimetic activity compared to the L-isomer. oup.commedchemexpress.com |
Evolution of Research Paradigms for Thyroid Hormone Analogues
The discovery of the differential effects of thyroxine isomers spurred a broader investigation into thyroid hormone analogues. The primary goal of this research has been to develop compounds that can selectively target specific effects of thyroid hormones while minimizing others. nih.govnih.govwjgnet.com
Initially, research focused on separating the metabolic and cardiac effects of thyroid hormones. nih.govnih.gov This led to the development of thyromimetics, which are compounds that mimic the action of thyroid hormones. wjgnet.com A key area of interest has been the development of analogues with selectivity for the different subtypes of thyroid hormone receptors (TRα and TRβ). nih.govnih.gov TRβ is predominantly associated with metabolic effects in the liver, while TRα is more involved in cardiac functions. nih.govnih.gov
D-thyroxine itself was investigated for its potential to lower cholesterol with less of the heart-stimulating effects of L-thyroxine. medchemexpress.commedchemexpress.com This line of inquiry has evolved into the development of more specific TRβ-selective agonists. nih.govnih.gov Current research continues to explore novel thyroid hormone analogues for a range of potential applications, including the treatment of metabolic disorders and neurological conditions. centurionhealthcare.comnih.gov The study of compounds like D-thyroxine has been instrumental in advancing our understanding of the structure-activity relationships of thyroid hormones and in guiding the design of new, more targeted therapies. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
137-53-1 |
|---|---|
Molecular Formula |
C15H11I4NNaO4 |
Molecular Weight |
799.86 g/mol |
IUPAC Name |
sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate |
InChI |
InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1 |
InChI Key |
BRLSOHUOWVCKNI-UTONKHPSSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na] |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Appearance |
Solid powder |
Other CAS No. |
137-53-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |
Origin of Product |
United States |
Molecular and Cellular Biology of D Thyroxine Sodium Salt
Stereochemical Impact on Ligand-Receptor Interactions
The biological effects of thyroid hormones are primarily mediated through their interaction with nuclear thyroid hormone receptors (TRs), which exist as two main isoforms, TRα and TRβ. wikipedia.org The stereochemistry of the thyroxine molecule plays a pivotal role in the affinity and kinetics of this binding.
Differential Binding Affinities to Thyroid Hormone Receptors (TRα and TRβ)
The affinity of D-Thyroxine for thyroid hormone receptors is notably lower than that of L-Thyroxine. While specific dissociation constants (Kd) for D-Thyroxine are not extensively reported in recent literature, historical and comparative studies consistently indicate a weaker interaction. For context, the naturally occurring L-isomers, L-Triiodothyronine (T3) and L-Thyroxine (T4), are the primary ligands for TRs, with T3 exhibiting the highest affinity. nih.gov
The differential affinity is a direct consequence of the stereospecificity of the ligand-binding pocket within the TRs. The precise three-dimensional arrangement of amino acid residues in the binding site creates a chiral environment that preferentially accommodates the L-isomer.
Table 1: Comparative Binding Affinities of Thyroid Hormones to Thyroid Hormone Receptors
| Compound | Receptor | Dissociation Constant (Kd) (nM) |
|---|---|---|
| L-Triiodothyronine (T3) | TRα | 0.058 |
| L-Triiodothyronine (T3) | TRβ | 0.081 |
| L-Thyroxine (T4) | TRβ | 6.8 |
| D-Thyroxine | TRα / TRβ | Data not readily available, but significantly lower affinity than L-Thyroxine is recognized. |
Note: The Kd values for L-isomers are provided for comparative purposes to illustrate the high-affinity binding of the natural hormones. nih.govresearchgate.net
Conformational Changes Induced in Nuclear Receptors by D-Thyroxine Binding
The binding of a ligand to a nuclear receptor induces a critical conformational change that is essential for the subsequent regulation of gene expression. nih.gov Upon binding of an agonist like L-T3 or L-T4, a specific region of the receptor, helix 12, repositions to create a binding surface for coactivator proteins. acs.org This coactivator recruitment is a crucial step in initiating gene transcription.
While detailed crystallographic studies specifically with D-Thyroxine are limited, it is understood that due to its lower binding affinity and altered fit within the ligand-binding pocket, the conformational changes induced by D-Thyroxine are likely to be less efficient and may differ from those induced by L-Thyroxine. acs.org This suboptimal conformational shift would result in a reduced capacity to recruit coactivators, thereby leading to a weaker transcriptional response.
Kinetics of D-Thyroxine-Thyroid Hormone Receptor Dissociation and Association
The kinetics of ligand binding, encompassing both the association (on-rate) and dissociation (off-rate) of the ligand from the receptor, are critical determinants of the duration and intensity of the hormonal signal. While specific kinetic data for D-Thyroxine binding to TRα and TRβ are not widely available, the lower affinity of D-Thyroxine suggests that it likely has a faster dissociation rate (koff) and/or a slower association rate (kon) compared to L-Thyroxine. The prolonged residence time of a high-affinity ligand like L-T3 is a key factor in its potent biological activity.
Interactions with Serum Transport Proteins
In the bloodstream, the majority of thyroid hormones are bound to transport proteins, which serve as a reservoir and facilitate their distribution throughout the body. The primary transport proteins are Thyroxine-Binding Globulin (TBG), Transthyretin (TTR), and albumin. nih.gov The stereochemistry of thyroxine also influences its interaction with these carrier proteins.
Binding Characteristics to Thyroxine-Binding Globulin (TBG)
Thyroxine-Binding Globulin (TBG) is the highest-affinity transport protein for thyroxine in human serum. wikipedia.org It exhibits a clear preference for L-Thyroxine over D-Thyroxine. This stereoselectivity is a critical factor in the pharmacokinetics of the two isomers. The association constant (Ka) for L-Thyroxine binding to TBG is in the range of 1 x 10^10 M-1. nih.gov While a precise Ka for D-Thyroxine is not consistently reported, it is known to be significantly lower. This reduced affinity means that a larger fraction of D-Thyroxine remains unbound or "free" in the plasma compared to L-Thyroxine at equivalent total concentrations.
Quantitative Analysis of Binding to Transthyretin (TTR)
Transthyretin (TTR), formerly known as thyroxine-binding prealbumin, is another significant transport protein for thyroid hormones. nih.gov Similar to TBG, TTR also demonstrates a higher affinity for L-Thyroxine than for D-Thyroxine.
Table 2: Comparative Binding Affinities of Thyroxine Isomers to Serum Transport Proteins
| Compound | Transport Protein | Dissociation Constant (Kd) (nM) | Association Constant (Ka) (M⁻¹) |
|---|---|---|---|
| L-Thyroxine (T4) | Thyroxine-Binding Globulin (TBG) | ~0.1 | 1 x 10¹⁰ |
| D-Thyroxine | Thyroxine-Binding Globulin (TBG) | Data not readily available, but significantly higher than L-Thyroxine. | Data not readily available, but significantly lower than L-Thyroxine. |
| L-Thyroxine (T4) | Transthyretin (TTR) | 19.73 ± 0.13 | ~5 x 10⁷ |
| D-Thyroxine | Transthyretin (TTR) | Data not readily available, but higher than L-Thyroxine. | Data not readily available, but lower than L-Thyroxine. |
Note: The binding affinity of L-Thyroxine is presented to highlight the stereopreference of the transport proteins. nih.govnih.gov
The lower binding affinity of D-Thyroxine to both TBG and TTR results in a higher metabolic clearance rate for this isomer compared to L-Thyroxine.
Studies on Binding to Human Serum Albumin (HSA)
The binding of thyroid hormones to plasma proteins is a critical determinant of their distribution, metabolism, and bioavailability. While L-thyroxine (T4) is the physiologically active form, studies have also investigated the interaction of its stereoisomer, D-thyroxine, with transport proteins. D-thyroxine exhibits a lower binding affinity for thyroxine-binding globulin (TBG), with approximately half that of the L-isomer nih.gov. This difference in affinity based on the stereochemistry of the alanine (B10760859) side chain suggests that the orientation of the molecule is crucial for optimal binding to its transport proteins.
Enzymatic Biotransformation and Metabolism in Non-Human Systems
The metabolic fate of D-thyroxine is distinct from that of its naturally occurring L-isomer, primarily due to differences in their interactions with key metabolic enzymes.
Influence on Iodothyronine Deiodinase (D1, D2, D3) Activity
The conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3) is a critical step in thyroid hormone action and is catalyzed by a family of enzymes known as iodothyronine deiodinases (D1, D2, and D3) nih.govwikipedia.org. These enzymes exhibit substrate specificity, which appears to be a key factor in the differential metabolic pathways of L- and D-thyroxine.
Type 1 Iodothyronine Deiodinase (D1): D1 is primarily found in the liver, kidneys, and thyroid. It is capable of both outer and inner ring deiodination of thyroid hormones bioscientifica.com. While it plays a role in the peripheral conversion of L-T4 to L-T3, its interaction with D-thyroxine is less characterized.
Type 2 Iodothyronine Deiodinase (D2): D2 is predominantly located in the brain, pituitary gland, and brown adipose tissue and is considered the main activating enzyme, converting T4 to T3 for local use wikipedia.org.
Type 3 Iodothyronine Deiodinase (D3): D3 is the primary inactivating deiodinase, catalyzing the inner-ring deiodination of T4 and T3 nih.gov.
Early in vitro studies using rat kidney slices demonstrated a significant difference in the metabolism of the two isomers. While L-thyroxine was actively deiodinated to triiodothyronine, D-thyroxine did not undergo this conversion under the same experimental conditions. This suggests that D-thyroxine is not a readily utilized substrate for the deiodinase enzymes present in these tissues.
Metabolic Fate in Isolated Cellular Systems
Studies utilizing isolated cellular systems, such as primary hepatocytes, have been instrumental in elucidating the metabolic pathways of thyroid hormones. The primary metabolic routes for L-thyroxine in rat and human hepatocytes are deiodination and conjugation (glucuronidation and sulfation) nih.govresearchgate.net.
In studies with isolated rat hepatocytes, L-thyroxine is actively metabolized through both deiodination and conjugation pathways nih.gov. The balance between these pathways can be influenced by various factors, including substrate concentration and the presence of enzyme inhibitors nih.gov. However, consistent with the findings on deiodinase activity, the metabolic fate of D-thyroxine in similar systems is expected to be different. Early research using a mitochondrial enzyme system from rat kidney showed that while L-thyroxine was actively converted to tetraiodothyroacetic acid, D-thyroxine remained unaltered. This further supports the concept that the enzymatic machinery responsible for the initial steps of thyroxine metabolism is highly specific for the L-isomer. The extent to which D-thyroxine undergoes conjugation reactions in isolated hepatocytes remains to be fully elucidated.
Effects on Xenobiotic Metabolism in Preclinical Models (e.g., Bishydroxycoumarin, Meperidine, Pentobarbital (B6593769) in Mice)
D-thyroxine has been investigated for its potential to influence the metabolism of various xenobiotics in preclinical models.
Bishydroxycoumarin: Studies in mice have explored the effect of D-thyroxine on the anticoagulant response to bishydroxycoumarin nih.gov. Thyroid hormones are known to increase the catabolism of vitamin K-dependent clotting factors, which can enhance the effects of coumarin (B35378) anticoagulants nih.gov. Research has shown that D-thyroxine can potentiate the anticoagulant effect of bishydroxycoumarin, suggesting an interaction in their metabolic or physiological pathways nih.gov.
Meperidine: The interaction between thyroid hormones and opioid analgesics like meperidine has been a subject of investigation. While direct studies on the effect of D-thyroxine on meperidine metabolism are limited, research on the general effects of hyperthyroidism on opiate receptor binding and analgesia provides some context. In hyperthyroid mice, an increased number of opiate receptors has been observed, along with a shorter duration of analgesia from morphine nih.gov. This suggests that an altered thyroid state can influence the pharmacodynamics of opioids. The specific impact of D-thyroxine on the cytochrome P450 enzymes responsible for meperidine metabolism requires further investigation.
Pentobarbital: The effect of various substances on pentobarbital-induced sleeping time in mice is a common method to assess their impact on hepatic drug metabolism. While direct and recent studies specifically investigating the effect of D-thyroxine on pentobarbital metabolism are scarce, the broader context of how thyroid status affects drug metabolism is relevant. The duration of pentobarbital-induced sleep can be influenced by the activity of hepatic microsomal enzymes. Given that thyroid hormones can modulate the expression and activity of these enzymes, it is plausible that D-thyroxine could alter pentobarbital metabolism, though specific data is needed to confirm this.
Subcellular Localization Studies of D-Thyroxine
The cellular uptake and subsequent subcellular distribution of thyroid hormones are crucial for their biological activity. The transport of thyroid hormones across the plasma membrane is facilitated by specific transporter proteins, including members of the monocarboxylate transporter (MCT) and organic anion transporting polypeptide (OATP) families nih.gov. MCT8 and MCT10 are important transporters for thyroid hormones wikipedia.org.
While the subcellular localization of L-thyroxine and its receptors has been extensively studied, with nuclear receptors being a primary site of action, the specific subcellular distribution of D-thyroxine is not as well-defined. Given the stereospecificity of binding to plasma transport proteins, it is conceivable that cellular uptake transporters and intracellular binding proteins may also exhibit differential affinity for D- and L-thyroxine. This could potentially lead to differences in their subcellular localization and accumulation in various organelles such as the nucleus, mitochondria, and endoplasmic reticulum. Further research is needed to specifically track the intracellular journey of D-thyroxine and to determine its primary sites of accumulation within the cell.
Structure Activity Relationship Sar and Analog Design
Quantitative Structure-Activity Correlation Studies of D-Thyroxine Analogues
Quantitative structure-activity correlation studies have been pivotal in elucidating the physicochemical factors that influence the thyromimetic activities of D-thyroxine analogs. nih.gov These studies systematically examine the relationship between molecular descriptors and biological outcomes, such as receptor binding affinity and in vivo activity, providing a robust framework for understanding and predicting the effects of structural modifications. nih.govmdpi.comscilit.com
The biological activity of thyroxine analogs is governed by a combination of physicochemical properties of the substituents on the thyronine nucleus. QSAR studies have demonstrated that the free energy of binding to nuclear receptors can be broken down into the contributing physicochemical properties of these substituents. nih.gov Key descriptors that influence activity include steric, electronic, and hydrophobic parameters.
Steric Factors: The size and shape of substituents, particularly at the 3, 5, 3', and 5' positions, are critical. The four bulky iodine atoms in the parent D-thyroxine molecule constrain the two phenyl rings into an almost perpendicular conformation, which is a crucial aspect of its structure. oncohemakey.com
Electronic Effects: The electronic properties of the substituents, such as their ability to donate or withdraw electrons, influence the acidity of the 4'-hydroxyl group and the charge distribution across the molecule, which can affect hydrogen bonding and other non-covalent interactions within the receptor binding pocket.
QSAR studies have provided equations that correlate these physicochemical properties with biological activity, offering predictive models for the design of new analogs. nih.gov
Table 1: Key Physicochemical Descriptors in D-Thyroxine Analog QSAR Studies
| Physicochemical Descriptor | Influence on Biological Activity | Structural Area of Impact |
|---|---|---|
| Steric Parameters (e.g., Molar Refractivity, van der Waals volume) | Determines the fit within the receptor's ligand-binding pocket. Bulky groups at specific positions can either enhance or hinder binding. | Inner and outer phenyl rings (3, 5, 3', 5' positions) |
| Electronic Parameters (e.g., Hammett constants) | Modulates the acidity of the 4'-hydroxyl group and the electronic interactions with receptor residues. | Substituents on both phenyl rings, 4'-hydroxyl group |
| Hydrophobicity (e.g., π constant, logP) | Affects the strength of hydrophobic interactions with the nonpolar regions of the binding pocket. | Primarily 3' and 5' substituents |
| Hydrogen Bonding Capacity | Crucial for anchoring the ligand in the binding pocket, particularly via the 4'-hydroxyl and the amino acid side chain. | 4'-hydroxyl group, carboxyl and amino groups of the side chain |
The affinity of D-thyroxine analogs for thyroid hormone receptors is highly dependent on the nature and position of substituents on the diphenyl ether core.
Inner Ring (α-ring) Substituents: The 3 and 5 positions, typically substituted with iodine in D-thyroxine, are crucial for maintaining the perpendicular orientation of the two phenyl rings. This conformation is essential for proper alignment within the receptor's ligand-binding domain (LBD).
Outer Ring (β-ring) Substituents: The substituents at the 3' and 5' positions are major determinants of binding affinity and biological activity. QSAR studies have highlighted the interactive effects of the 3' and 5' substituents with each other and with the 4'-hydroxyl group in influencing binding. nih.gov While 3',5',3,5-tetraiodo-L-thyronine (T4) binds with high affinity, the 3'-iodine is particularly important, as demonstrated by the high activity of 3',5,3-triiodothyronine (T3). oncohemakey.com X-ray crystallography has shown that the TRβ LBD can accommodate the bulky 5'-iodine of thyroxine through subtle conformational changes in the pocket, enlarging a niche that allows the coactivator binding surface to form. nih.gov
The 4'-Hydroxyl Group: This phenolic hydroxyl group is considered essential for high-affinity binding. It acts as a critical hydrogen bond donor and acceptor, anchoring the outer ring of the ligand within the binding pocket through interactions with key amino acid residues and structured water molecules.
The Alanine (B10760859) Side Chain: The amino acid side chain at the C1 position of the inner ring also contributes to binding affinity. Modifications to this side chain, such as converting the carboxylic acid to an acetic or propionic acid, can alter the activity and metabolic stability of the analog. nih.gov While some modifications can yield active hormones, most enzymatic alterations of the T4 alanine side chain produce inactive derivatives. oncohemakey.com
Table 2: Influence of Substituents on Receptor Binding in D-Thyroxine Analogues
| Position | Typical Substituent (in D-Thyroxine) | Role in Receptor Binding | Effect of Modification |
|---|---|---|---|
| 3 and 5 | Iodine | Maintains the distal orientation of the inner ring relative to the side chain and the skewed conformation of the diphenyl ether. | Replacement with smaller halogens or alkyl groups generally reduces activity. |
| 3' | Iodine | Crucial for high-affinity binding and hormonal activity. Contributes to hydrophobic and electronic interactions. | Substitution with a bulky alkyl group (e.g., isopropyl) can maintain or enhance activity and confer receptor subtype selectivity. |
| 5' | Iodine | Contributes to binding affinity, though its presence is not as critical as the 3'-substituent. T4 has a 5'-iodine, while the more potent T3 does not. | Removal (to form a T3 analog) generally increases potency. The receptor can accommodate this bulky group through conformational adjustments. nih.gov |
| 4' | Hydroxyl (-OH) | Forms critical hydrogen bonds with receptor residues, anchoring the ligand. | Removal or replacement with a methoxy group (-OCH3) drastically reduces binding affinity and activity. |
| 1 (Side Chain) | Alanine | Contributes to binding through ionic and hydrogen bond interactions. | Modifications (e.g., to thyroacetic or thyropropionic acid) can alter potency, metabolic profile, and receptor selectivity. nih.gov |
Rational Design and Synthesis of Novel D-Thyroxine Derivatization
The insights gained from SAR and QSAR studies have enabled the rational design and synthesis of novel D-thyroxine derivatives with improved therapeutic profiles. A primary goal has been the development of selective thyroid hormone receptor modulators (STRMs), particularly those that are selective for the TRβ isoform. researchgate.net Since the TRβ isoform is dominant in the liver while the TRα isoform is dominant in the heart, TRβ-selective agonists could potentially elicit beneficial metabolic effects, such as cholesterol reduction, while minimizing cardiac side effects. researchgate.netnih.gov
Strategies for designing novel derivatives include:
Modification of the 3'-Position: Replacing the 3'-iodine with other groups has been a successful strategy. For instance, analogs with a 3'-isopropyl group have shown potent thyromimetic activity.
Alteration of the Ether Linkage: Replacing the oxygen atom in the diphenyl ether bridge with sulfur or a methylene group has been explored to create analogs with different conformational properties and metabolic stabilities.
Side Chain Modification: As seen in compounds like 3,5,3'-triiodothyroacetic acid (Triac), modifying the alanine side chain to other acidic moieties can create analogs with different pharmacokinetics and selectivity profiles. nih.gov Triac has been used in the treatment of some forms of thyroid hormone resistance. nih.gov
Bioisosteric Replacement: In a novel approach, the carboxylic acid functionality has been replaced with bioisosteres like a 3-hydroxy-cyclobut-3-ene-1,2-dione group. The resulting compounds, such as 3-[3,5-dichloro-4-(4-hydroxy-3-isopropylphenoxy)-phenylamino]-4-hydroxy-cyclobut-3-ene-1,2-dione, have demonstrated selectivity towards TRβ. researchgate.net
The synthesis of these novel derivatives often involves multi-step organic chemistry processes, building upon the core thyronine scaffold or constructing the diphenyl ether linkage through coupling reactions. These rationally designed compounds, including sobetirome (GC-1) and eprotirome (KB-2115), have been investigated in clinical trials for their potential to treat metabolic disorders like dyslipidemia and nonalcoholic fatty liver disease (NAFLD). nih.gov This ongoing research exemplifies how a deep understanding of the structure-activity relationships of D-thyroxine can be translated into the development of new therapeutic agents. nih.gov
Advanced Research Methodologies and Analytical Approaches
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatography is a fundamental tool for the separation and quantification of thyroxine enantiomers. The subtle structural differences between D- and L-Thyroxine necessitate the use of specialized chiral separation techniques.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantioselective separation of thyroxine. Direct chiral HPLC methods are often preferred as they are simpler and faster compared to indirect methods that require derivatization. tandfonline.com
One successful approach involves the use of a teicoplanin-based chiral stationary phase (Chirobiotic T) in reversed-phase mode. tandfonline.comresearchgate.net Baseline separation of D- and L-thyroxine has been achieved with a resolution factor (RS) greater than 3.0. tandfonline.comresearchgate.net The optimal conditions for this separation often involve a mobile phase consisting of methanol and a buffer like 0.1% triethylammonium acetate at a specific pH, typically around 4.0. tandfonline.comresearchgate.net UV detection is commonly performed at 215 nm. tandfonline.comresearchgate.net The calibration curves for both enantiomers have demonstrated linearity over a concentration range of 50–300 µg/mL, with limits of detection (LOD) reported to be 0.20 µg/mL for D-thyroxine and 0.15 µg/mL for L-thyroxine. tandfonline.comresearchgate.net
Another effective HPLC method utilizes a chiral mobile phase containing a copper(II) complex of an amino acid, such as L-proline, with a silica gel column. researchgate.net In this system, the order of elution of the enantiomers can be reversed by simply inverting the chirality of the mobile phase additive (e.g., using D-proline instead of L-proline). researchgate.net This method has a detection limit in the sub-nanogram range for thyroxine. researchgate.net
Furthermore, crown ether-based chiral stationary phases have also been employed for the direct enantiomer separation of thyroxine. nih.gov An optimized mobile phase for this type of column was found to be 100% methanol with 10 mM sulfuric acid. nih.gov
Table 1: HPLC Methodologies for D-Thyroxine Enantiomeric Separation
| Chiral Stationary Phase/Mobile Phase | Mobile Phase Composition | Detection Wavelength | Limit of Detection (D-Thyroxine) | Linearity Range | Reference |
|---|---|---|---|---|---|
| Teicoplanin-based (Chirobiotic T) | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | 215 nm | 0.20 µg/mL | 50–300 µg/mL | tandfonline.comresearchgate.net |
| Silica gel with Chiral Mobile Phase | 35:65 (v/v) acetonitrile–water with 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine, pH 5.42 | UV | Sub-nanogram range | Not specified | researchgate.net |
| Crown ether-based | 100% methanol with 10 mM H₂SO₄ | Not specified | Not specified | Not specified | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (UPLC-MS/MS), offers enhanced resolution, sensitivity, and speed for the analysis of thyroxine and its metabolites compared to conventional HPLC. austinpublishinggroup.comresearchgate.net This technique is particularly valuable for quantifying low levels of thyroid hormones in various biological matrices. researchgate.netscispace.com
UPLC methods typically utilize columns with smaller particle sizes (e.g., 1.8 µm), which contributes to the improved chromatographic performance. austinpublishinggroup.com For instance, a rapid separation of levothyroxine (L-thyroxine) and liothyronine (T3) has been achieved within a 4-minute run time using a HyPURITY C18 column. scispace.com The mobile phase often consists of a gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile. scispace.comnih.gov
The sensitivity of UPLC-MS/MS allows for low limits of quantification (LOQ). For example, a method for the analysis of free thyroxine (FT4) and free triiodothyronine (FT3) reported analytical sensitivity concentrations of 0.97 pmol/L for FT4 and 1.15 pmol/L for FT3. waters.com Another study reported a lower limit of quantification ranging from 0.98 to 1.73 pg on column for thyroxine and its metabolites. researchgate.net
Table 2: UPLC-MS/MS Applications for Thyroxine Analysis
| Analytical Target | Column | Run Time | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Levothyroxine and Liothyronine | HyPURITY C18 (50 x 4.6mm, 5µm) | 4 min | Not specified | scispace.com |
| Free Thyroxine (FT4) | Not specified | Not specified | 0.97 pmol/L | waters.com |
| Thyroxine and metabolites in tissue | Reversed-phase UPLC | Not specified | 0.98 to 1.73 pg on column | researchgate.net |
| Free and Total Thyroid Hormones | Accucore C18 (50 x 2.1 mm, 2.6 µm) | 6 min | 1 pg/mL to 1000 ng/mL (calibration curve range) | thermofisher.cn |
Sequential Injection Analysis (SIA) presents a more rapid and less expensive alternative to chromatographic methods for the simultaneous determination of thyroxine isomers and related compounds. nih.gov An SIA system has been developed that utilizes amperometric immunosensors and biosensors as detectors. nih.gov This system has been successfully applied to the simultaneous determination of L-thyroxine (L-T4), D-thyroxine (D-T4), and L-triiodothyronine (L-T3). nih.gov The reliability of this technique makes it suitable for on-line monitoring during synthesis process control, with a sample throughput of 20 samples per hour. nih.gov
Spectroscopic Characterization and Conformation Analysis
Spectroscopic techniques provide invaluable information about the three-dimensional structure and chemical bonding within the D-Thyroxine sodium salt molecule.
X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org Studies on thyroxine and its analogues have revealed key conformational features. nih.govnih.gov The thyronine nucleus, which is the core structure of thyroid hormones, consists of two phenyl rings oriented at an angle of approximately 120 degrees. oncohemakey.com The bulky iodine atoms at the 3, 5, 3', and 5' positions restrict the rotational flexibility of the molecule, forcing the two rings into an almost perpendicular conformation. oncohemakey.com
Crystallographic data have shown that thyroid hormones can exist in different conformations, such as cisoid and transoid. nih.govnih.gov An X-ray diffraction study of L-thyroxine revealed the presence of both cisoid and transoid conformations within the same crystal lattice. nih.gov The crystal structure of levothyroxine sodium pentahydrate has been determined to be in the triclinic space group P1. sci-hub.se The analysis of thyroxine analogues has also shown that acetic acid metabolites tend to adopt a skewed conformation, while the parent hormones are found in a twist-skewed conformation. nih.gov
Table 3: Crystallographic Data for Levothyroxine Sodium Pentahydrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | sci-hub.se |
| Space Group | P1 | sci-hub.se |
| a | 8.2489(4) Å | sci-hub.se |
| b | 9.4868(5) Å | sci-hub.se |
| c | 15.8298(6) Å | sci-hub.se |
| α | 84.1387(4)° | sci-hub.se |
| β | 83.1560(3)° | sci-hub.se |
| γ | 85.0482(3)° | sci-hub.se |
| V | 1220.071(9) ų | sci-hub.se |
| Z | 2 | sci-hub.se |
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups and molecular structure of a compound. nih.govmdpi.com The FTIR spectrum of a molecule serves as a unique "fingerprint," allowing for its identification and characterization. researchgate.netpensoft.net
FTIR microspectroscopy has been used to analyze thyroid tissues and can provide information on the iodination state by referencing the spectra of thyroid-specific hormones like thyroxine. rsc.org In the quantitative analysis of levothyroxine sodium in pharmaceutical tablets, a specific peak in the FTIR spectrum can be used for quantification. For example, the peak band area corresponding to the C=C bond centered at 1409 cm⁻¹ has been utilized for this purpose. pensoft.netresearchgate.net This method has been shown to be linear over a concentration range of 25–800 µ g/pellet . pensoft.netresearchgate.net
Comparative analysis of the FTIR spectra of different polymorphs of thyroxine can reveal shifts in the vibrational frequencies of specific functional groups, such as the C=O, C-H, and N-H groups, indicating differences in their crystalline structures. researchgate.net
Theoretical and Computational Modeling of D-Thyroxine Interactions
Theoretical and computational modeling approaches have become indispensable tools for elucidating the molecular interactions between D-thyroxine and its biological targets. These in silico methods provide detailed insights into the dynamics and energetics of ligand-receptor binding, complementing experimental data and guiding further research.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations offer a powerful computational method to study the physical movements of atoms and molecules over time. In the context of D-thyroxine, MD simulations are employed to model the dynamic behavior of the D-thyroxine-receptor complex, providing insights into conformational changes, stability, and ligand dissociation pathways. nih.govgithub.ioacs.orgresearchgate.net
These simulations can reveal how the binding of D-thyroxine influences the structural dynamics of its receptor, such as the thyroid hormone receptor (TR). nih.govacs.org For instance, studies have investigated how ligand binding affects the conformation of critical regions of the TR, such as helix 12, which is crucial for coactivator recruitment and subsequent gene transcription. github.ioacs.org MD simulations can also elucidate the pathways through which a ligand like D-thyroxine may enter and exit the binding pocket of a receptor, which is not always apparent from static crystal structures. github.ioresearchgate.net Research has suggested that ligand dissociation may be favored through rearrangements in mobile parts of the ligand-binding domain, a process that can be visualized and analyzed using steered molecular dynamics simulations. github.io
Docking Studies and Binding Energy Calculations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For D-thyroxine, docking studies are utilized to model its interaction with the binding pocket of target proteins, such as the thyroid hormone receptors (TRα and TRβ) and the plasma protein transthyretin. mdpi.comacs.org These studies help in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
Binding energy calculations are often coupled with docking studies to estimate the strength of the interaction between the ligand and the receptor. These calculations can provide a quantitative measure of the binding affinity. For example, docking studies have been used to compare the binding energies of various thyroid hormone analogues to TRβ, helping to elucidate the structural determinants of binding affinity. mdpi.com Such computational approaches are valuable for screening potential ligands and for understanding the structure-activity relationships of thyromimetics. acs.orgnih.gov
Bioanalytical Methods for Protein Binding Characterization
A variety of bioanalytical techniques are employed to characterize the binding of D-thyroxine to proteins, providing quantitative data on binding kinetics and affinities. These methods are crucial for understanding the transport and receptor interactions of D-thyroxine.
High-Performance Frontal Analysis (HPFA) for Binding Kinetics
High-Performance Frontal Analysis (HPFA) is a chromatographic technique used to study the binding of ligands to proteins. nih.govdntb.gov.ua This method allows for the determination of unbound ligand concentrations and the characterization of binding parameters, such as the binding constant (K) and the number of binding sites (n). nih.gov
A study utilizing an on-line HPLC system with an HPFA column was conducted to characterize the binding of thyroxine enantiomers to human serum albumin (HSA). nih.gov The results demonstrated that both D-thyroxine and L-thyroxine bind to two high-affinity sites on HSA with similar affinities. nih.gov The use of site-specific probes, such as phenylbutazone and diazepam, revealed that both enantiomers bind competitively to the same binding sites without significant allosteric effects. nih.gov
Table 1: Binding Parameters of Thyroxine Enantiomers to Human Serum Albumin Determined by HPFA nih.gov
| Enantiomer | Binding Constant (K) (M-1) | Number of Binding Sites (n) |
| L-Thyroxine | 1.01 x 106 | 1.90 |
| D-Thyroxine | 9.71 x 105 | 1.97 |
Receptor Binding Assays Using Solubilized Nuclear Proteins
Receptor binding assays using solubilized nuclear proteins are essential for directly measuring the interaction of D-thyroxine with its nuclear receptors. These assays typically involve incubating the radiolabeled ligand with a preparation of solubilized nuclear receptors and then separating the bound from the unbound ligand to quantify the binding affinity.
Studies with solubilized nuclear "receptors" from rat liver have identified a dominant class of binding sites with a high affinity for thyroid hormones. nih.gov These binding proteins, which have a Stokes radius of 35 Å and sediment at 3.5 S, bind thyroxine with a dissociation constant (Kd) of approximately 5 nM. nih.gov Such assays have been crucial in demonstrating that the binding affinities of various thyroid hormone analogues to these solubilized receptors parallel their biological potencies. nih.gov These methods have also revealed that the binding proteins are somewhat asymmetrical and that their ability to bind thyroid hormones is dependent on pH and the presence of reducing agents. nih.govdocumentsdelivered.com
Comparative Molecular Pharmacology: D Thyroxine Sodium Salt Vs. L Thyroxine
Comparative Analysis of Nuclear Receptor Binding Affinities and Selectivity
The actions of thyroid hormones are primarily mediated by their binding to nuclear thyroid hormone receptors (TRs), which exist as two main isoforms, TRα and TRβ. These receptors, upon ligand binding, modulate the transcription of target genes. The affinity and selectivity of D-thyroxine and L-thyroxine for these receptors are key determinants of their distinct biological potencies.
L-thyroxine (L-T4) and its more potent metabolite, L-triiodothyronine (L-T3), are the natural ligands for TRs. L-T3 binds to TRs with an affinity that is approximately 10- to 15-fold higher than that of L-T4. D-thyroxine exhibits a significantly lower binding affinity for nuclear receptors compared to its L-enantiomer. Studies have shown that the potency of D-isomers in binding to the receptor is considerably less than their L-counterparts. For instance, D-triiodothyronine (D-T3) has been shown to be about one-sixth to one-fifth as potent as L-T3 in binding to the nuclear receptor nih.gov. While specific Kd values for D-thyroxine are not consistently reported across the literature, the consensus indicates a substantially weaker interaction with both TRα and TRβ compared to L-thyroxine.
Comparative Binding Affinities of Thyroxine Isomers for Thyroid Hormone Receptors (TRs)
| Compound | Receptor Isoform | Relative Binding Affinity | Potency Compared to L-T3 |
|---|---|---|---|
| L-Thyroxine (L-T4) | TRα / TRβ | Lower than L-T3 | Less potent than L-T3 |
| D-Thyroxine (D-T4) | TRα / TRβ | Significantly lower than L-T4 | Significantly less potent |
| L-Triiodothyronine (L-T3) | TRα / TRβ | High | Reference |
| D-Triiodothyronine (D-T3) | TRα / TRβ | Lower than L-T3 | ~1/5 to 1/6 of L-T3 nih.gov |
Differential Effects on Cellular Metabolic Processes in Matched Preclinical Models
The differing affinities of D- and L-thyroxine for thyroid hormone receptors translate into distinct effects on cellular metabolism. Preclinical studies in various animal models have consistently demonstrated that L-thyroxine is significantly more potent in stimulating metabolic processes than D-thyroxine.
In rodent models, L-thyroxine administration leads to a dose-dependent increase in basal metabolic rate, oxygen consumption, and gluconeogenesis. In contrast, D-thyroxine is required at substantially higher doses to elicit similar metabolic effects. One study in rats showed that L-thyroxine was ten times more potent than D-thyroxine in inducing an inhibition of glucose-induced insulin (B600854) secretion nih.gov. While both isomers can induce hyperthermia and hypocholesterolemia, the hyperglycemic response to D-thyroxine was less pronounced than that observed with L-thyroxine, which may be attributed to a greater depletion of liver glycogen (B147801) stores by the L-isomer nih.gov.
Regarding lipid metabolism, both enantiomers have been shown to lower cholesterol levels. However, the effects of D-thyroxine on lipid metabolism appear to be more pronounced relative to its other thyromimetic effects, which historically led to its investigation as a cholesterol-lowering agent.
Comparative Metabolic Effects of D-Thyroxine and L-Thyroxine in Preclinical Models
| Metabolic Process | Effect of L-Thyroxine | Effect of D-Thyroxine | Relative Potency |
|---|---|---|---|
| Basal Metabolic Rate | Strongly increases | Weakly increases | L-T4 >> D-T4 |
| Glucose Metabolism | Inhibits insulin secretion, promotes gluconeogenesis | Inhibits insulin secretion (less potent), less hyperglycemic effect | L-T4 is ~10x more potent than D-T4 in inhibiting insulin secretion nih.gov |
| Lipid Metabolism | Lowers cholesterol | Lowers cholesterol | Effects on cholesterol are more comparable than other metabolic effects |
Comparative Analysis of Enzymatic Biotransformation Profiles
The metabolic fate of thyroxine is a key determinant of its biological activity and duration of action. The primary pathways of thyroxine metabolism include deiodination, glucuronidation, and sulfation. These processes are stereoselective, leading to different biotransformation profiles for D- and L-thyroxine.
Deiodination: The conversion of the prohormone T4 to the more active T3 is catalyzed by deiodinase enzymes. This is a critical activation step for L-thyroxine. The deiodination of D-thyroxine also occurs, but the rate and products may differ. Studies in dogs have indicated that D-thyroxine is inactivated more rapidly than L-thyroxine. Deiodination from the inner ring of D-thyroxine was found to be more rapid than that of L-thyroxine, leading to a faster metabolic clearance.
Stereospecificity in Protein-Ligand Interactions
The three-dimensional structure of proteins dictates their ability to bind selectively to specific ligands. The interactions of D- and L-thyroxine with thyroid hormone receptors and plasma transport proteins are highly stereospecific, favoring the naturally occurring L-isomer.
Plasma Transport Proteins: In the bloodstream, the majority of thyroxine is bound to transport proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. This binding is also stereospecific, with a clear preference for L-thyroxine. Empirical energy calculations on the binding of thyroxine analogs to transthyretin suggest a stronger binding affinity for the L-isomer than the D-isomer researchgate.net. This stereoselectivity is crucial for maintaining a stable circulating pool of thyroid hormone and ensuring its proper delivery to target tissues. The structural basis for this specificity lies in the precise arrangement of amino acid residues in the binding pockets of these transport proteins, which form specific hydrogen bonds and hydrophobic interactions that are optimized for the L-configuration of the alanine (B10760859) side chain.
Future Research Directions and Unexplored Avenues
Elucidating Non-Classical Mechanisms of Action for D-Thyroxine
While the classical genomic actions of thyroid hormones via nuclear receptors are well-documented, there is a growing body of research into non-classical, non-genomic mechanisms initiated at the cell membrane. D-Thyroxine, and its L-isomer, can initiate signaling cascades through binding to a plasma membrane receptor on integrin αvβ3. fluorofinder.comdrugbank.com This interaction is independent of nuclear thyroid hormone receptors (TRs) and can trigger rapid cellular responses.
Future research should focus on delineating the specific downstream pathways activated by D-Thyroxine at the integrin αvβ3 receptor. Key areas of investigation include:
Signal Transduction Cascades: Further mapping of the signaling pathways initiated by D-Thyroxine binding to integrin αvβ3 is crucial. This includes the activation of mitogen-activated protein kinase (MAPK), particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. drugbank.comvu.edu.au Research indicates that L-thyroxine's interaction with integrin αvβ3 can lead to the activation of these kinases, which in turn can modulate gene expression and cellular processes like proliferation and angiogenesis. drugbank.comvu.edu.aunih.gov Elucidating the specific kinetics and downstream targets of these pathways in response to D-Thyroxine is a critical next step.
Cross-talk with other Receptors: Investigating the potential for crosstalk between the D-Thyroxine-activated integrin αvβ3 pathway and other cell surface receptors, such as growth factor receptors, is a promising area. For instance, L-thyroxine has been shown to engage in crosstalk with the epidermal growth factor receptor (EGFR)-Ras pathway. nih.gov Understanding if and how D-Thyroxine mediates similar interactions could reveal novel regulatory networks.
Receptor Subtype Specificity: While integrin αvβ3 is a known receptor, exploring whether D-Thyroxine interacts with other cell surface proteins or receptor subtypes could unveil previously unknown mechanisms of action.
A deeper understanding of these non-classical mechanisms will provide a more complete picture of D-Thyroxine's biological activities and its potential as a specific probe for studying membrane-initiated thyroid hormone signaling.
Table 1: Comparison of Classical and Non-Classical D-Thyroxine Actions
| Feature | Classical Mechanism | Non-Classical Mechanism |
|---|---|---|
| Primary Receptor | Nuclear Thyroid Hormone Receptors (TRα, TRβ) vu.edu.au | Integrin αvβ3 on plasma membrane fluorofinder.comdrugbank.com |
| Initiation Site | Nucleus vu.edu.au | Cell Surface fluorofinder.com |
| Key Ligand Affinity | Higher for Triiodothyronine (T3) nih.gov | High for Thyroxine (T4) healthline.combio-techne.com |
| Response Time | Slower (hours to days), dependent on gene transcription and protein synthesis medchemexpress.com | Rapid (seconds to minutes) vu.edu.au |
| Primary Effectors | Thyroid Hormone Response Elements (TREs) on DNA fluorofinder.com | PI3K, MAPK (ERK1/2) signaling cascades drugbank.comvu.edu.au |
| Cellular Processes | Regulation of metabolism, growth, and development via gene expression vu.edu.au | Angiogenesis, cell proliferation, and other rapid cellular responses drugbank.comnih.gov |
Investigation of D-Thyroxine in Specialized Cellular Differentiation and Development Studies (Non-Human)
Thyroid hormones are critical for the normal development and differentiation of various cell types. tenovapharma.com While much of this is attributed to the L-isomers, the specific roles and mechanisms of D-Thyroxine in these processes, particularly in non-human models, remain a rich area for investigation.
Chondrocyte Differentiation: Research has shown that thyroxine (T4) directly acts on growth plate chondrocytes to promote hypertrophic differentiation. nih.govresearchgate.net Studies in rat models have demonstrated that hypothyroidism leads to disorganized epiphyseal growth plates and a failure of hypertrophic chondrocyte differentiation. researchgate.net Future research could utilize D-Thyroxine in in vitro and in vivo non-human models to dissect the specific signaling pathways involved in chondrocyte maturation, separate from the more potent metabolic effects of L-Thyroxine. This could involve examining the expression of key chondrogenic transcription factors and markers of terminal differentiation in response to D-Thyroxine.
Neuronal Development: Thyroid hormones are essential for neurogenesis, migration, and myelination in the developing brain. tenovapharma.com Hypothyroidism can lead to stunted dendritic and axonal growth. tenovapharma.com D-Thyroxine could be used as a tool in non-human models to investigate specific aspects of neuronal differentiation. For example, studies could explore its impact on neurite outgrowth, synaptogenesis, and the expression of neuron-specific genes in cultured neurons or in animal models of development, potentially isolating non-classical signaling effects on neuronal maturation.
Table 2: Research Findings on Thyroxine's Role in Cellular Differentiation (Non-Human Models)
| Cell Type | Model System | Key Findings with Thyroxine (T4) | Potential D-Thyroxine Research Application |
|---|---|---|---|
| Chondrocytes | Rat epiphyseal growth plates researchgate.net | Regulates hypertrophic chondrocyte differentiation and expression of parathyroid hormone-related peptide. researchgate.net | Isolate and study the direct, non-metabolic signaling pathways of thyroxine on chondrocyte maturation. |
| Chondrocytes | Three-dimensional pellet culture of rib growth plate chondrocytes nih.gov | Stimulates expression of type II and X collagens and alkaline phosphatase activity, promoting terminal differentiation. nih.gov | Investigate the role of integrin αvβ3 signaling in chondrocyte hypertrophy. |
| Neurons | Rodent models tenovapharma.com | Influences neurogenesis, neuronal and glial cell differentiation, migration, synaptogenesis, and myelination. tenovapharma.com | Explore the specific effects of D-Thyroxine on dendritic arborization and synaptic plasticity in the absence of strong genomic activation. |
Research into Novel Formulation Strategies for Enhanced Research Bioavailability (e.g., Ionic Liquid Forms)
The bioavailability of thyroxine can be variable, which can be a confounding factor in research settings. cdnsciencepub.com Developing novel formulations of D-Thyroxine sodium salt could lead to more consistent and predictable results in experimental models.
Ionic Liquids (ILs): One promising approach is the conversion of active pharmaceutical ingredients into ionic liquids. ILs are organic salts with low melting points that can enhance bioavailability, dissolution rates, and stability. cdnsciencepub.com Research on levothyroxine has shown that combining it with cations like choline (B1196258) or 1-(2-hydroxyethyl)-3-methylimidazolium can create T4-ILs with improved solubility in water and biological fluids. cdnsciencepub.comresearchgate.net Similar strategies could be applied to D-Thyroxine to create novel formulations for research purposes, potentially improving its utility in both in vitro and in vivo studies.
Liquid Solutions and Soft Gel Capsules: Studies on levothyroxine have also demonstrated that liquid solutions and soft gel capsules can circumvent issues of malabsorption related to gastric pH. nih.gov While primarily aimed at clinical applications, the principles behind these formulations could be adapted for D-Thyroxine to ensure more reliable and consistent dosing in research animals.
The development of such enhanced bioavailability formulations would be a significant step forward in standardizing experimental protocols and obtaining more reproducible data in studies investigating the biological effects of D-Thyroxine.
Q & A
Basic Research Questions
Q. What are the validated synthesis routes for D-Thyroxine sodium salt, and how can its purity be rigorously characterized?
- Methodology : Synthesis typically involves iodination of tyrosine derivatives followed by resolution of enantiomers. Characterization requires HPLC with chiral columns to confirm enantiomeric purity (≥97% by USP standards) and elemental analysis to verify iodine content (4 iodine atoms per molecule, C₁₅H₁₁I₄NO₄) .
- Key parameters : Monitor reaction intermediates via UV-Vis spectroscopy (absorption peaks at 225 nm and 325 nm for iodinated aromatic rings) and validate crystallinity using X-ray diffraction .
Q. What in vitro assays are standard for evaluating D-Thyroxine’s lipid-lowering efficacy, and how do they align with in vivo models?
- Methodology : Use hepatocyte cultures to measure LDL receptor upregulation and cholesterol efflux. Validate with ApoE⁻/⁻ mouse models fed high-fat diets, comparing serum cholesterol reduction (baseline vs. 12-week treatment) .
- Data alignment : Discrepancies between in vitro potency (IC₅₀) and in vivo efficacy (e.g., 15-30% serum cholesterol reduction in humans) may arise from protein binding or metabolic clearance; use plasma protein binding assays to adjust dose-response models .
Advanced Research Questions
Q. How can researchers resolve contradictions between D-Thyroxine’s cholesterol-lowering effects and its variable cardiovascular outcomes in clinical trials?
- Analysis framework : Conduct subgroup meta-analysis of patient cohorts (e.g., hypercholesterolemia vs. ischemic heart disease). In the 1972 Jepson trial, 12.5 mg/day reduced cholesterol by 22% but exacerbated angina in 15% of patients, suggesting dose-dependent cardiac risk .
- Experimental design : Incorporate continuous ECG monitoring and treadmill stress tests to correlate cholesterol reduction with cardiac ischemia markers. Adjust dosing using pharmacokinetic modeling to avoid supra-therapeutic T₃/T₄ ratios .
Q. What experimental strategies optimize long-term stability studies of this compound in formulation development?
- Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to track degradation products (e.g., deiodination to triiodothyronine analogs). Include lyophilized formulations to mitigate hydrolysis risks .
- Critical parameters : Monitor photodegradation under UV light (λ = 254 nm) and validate shelf-life using Arrhenius kinetics .
Q. How do researchers address discrepancies in D-Thyroxine’s receptor binding affinity across species (e.g., human vs. rodent thyroid receptors)?
- Approach : Perform competitive binding assays with recombinant β1-thyroid hormone receptors (TRβ1). D-Thyroxine exhibits 10-fold lower affinity for TRβ1 than L-Thyroxine, explaining its selective lipid modulation without thyrotoxic effects .
- Validation : Cross-validate with transactivation assays in TRβ1-transfected HEK293 cells, measuring luciferase reporter activity under varying D-Thyroxine concentrations .
Methodological Challenges and Solutions
Q. What statistical methods are recommended for analyzing dose-response heterogeneity in D-Thyroxine trials?
- Tools : Apply mixed-effects models to account for inter-patient variability in metabolic rates. In the Jepson trial, non-responders (10% of cohort) showed polymorphisms in SLCO1B1 transporters , affecting hepatic uptake .
- Data interpretation : Use Bayesian hierarchical models to integrate pharmacokinetic (AUC₀–₂₄) and pharmacodynamic (LDL reduction) data, optimizing dosing regimens .
Q. How can researchers validate D-Thyroxine’s off-target effects on glucose metabolism observed in preclinical models?
- Experimental design : Combine hyperinsulinemic-euglycemic clamps in rodent models with transcriptomic analysis of liver tissues. D-Thyroxine may upregulate PPARα pathways , indirectly improving insulin sensitivity .
Future Research Directions
Q. What unanswered questions remain about D-Thyroxine’s molecular mechanisms in non-hepatic tissues (e.g., adipose or vascular endothelium)?
- Proposals : Use single-cell RNA sequencing to map TRβ1 expression in human adipose tissue. Investigate endothelial nitric oxide synthase (eNOS) activation as a mediator of vascular effects .
Q. How can advanced imaging techniques (e.g., PET with ¹²⁴I-labeled D-Thyroxine) enhance biodistribution studies?
- Innovation : Develop radiolabeled analogs to quantify tissue-specific uptake in real time. Correlate with metabolomic profiling to identify novel metabolites in bile acid pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
